Dasatinib Carboxylic Acid

Overview

Description

Dasatinib is a second-generation tyrosine kinase inhibitor used primarily for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia . Dasatinib metabolite M6 is one of the several metabolites formed during the metabolism of Dasatinib in the human body .

Scientific Research Applications

Dasatinib metabolite M6 has several scientific research applications, particularly in the fields of pharmacokinetics and pharmacodynamics. It is used to study the metabolism and disposition of Dasatinib in the human body . Understanding the formation and activity of this metabolite helps in optimizing the dosing and therapeutic efficacy of Dasatinib in treating leukemia . Additionally, it is used in drug monitoring and individualized medicine to ensure patients receive the most effective and safe dosage .

Mechanism of Action

Dasatinib metabolite M6 exerts its effects through the inhibition of tyrosine kinases, similar to its parent compound, Dasatinib . The primary molecular targets include the BCR-ABL kinase and Src family kinases . By inhibiting these kinases, Dasatinib metabolite M6 helps in controlling the proliferation of leukemic cells .

Safety and Hazards

Dasatinib is classified under GHS as causing skin irritation, serious eye damage, suspected of causing cancer, suspected of damaging fertility or the unborn child, and causes damage to organs (Gastro-intestinal system) through prolonged or repeated exposure . It also poses a short-term (acute) aquatic hazard and a long-term (chronic) aquatic hazard .

Future Directions

Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . This review summarizes current knowledge of the clinical pharmacokinetics variation, exposure-response relationships, and analytical method for individualized dosing of Dasatinib, in particular with respect to therapeutic drug monitoring .

Biochemical Analysis

Biochemical Properties

Dasatinib Carboxylic Acid interacts with several enzymes, proteins, and other biomolecules. It is a potent inhibitor of BCR-ABL, a constitutively active tyrosine kinase involved in the pathogenesis of CML and 15-30% of ALL cases . It also inhibits several SRC-family kinases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the uncontrolled activity of the ABL tyrosine kinase, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. Unlike imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL, this compound inhibits the active and inactive conformations of the ABL kinase domain .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . Its terminal half-life is 3–4 h .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The plasma concentration of this compound required to inhibit 90% of phospho-BCR-ABL in vivo was 10.9 ng/mL in mice and 14.6 ng/mL in humans .

Metabolic Pathways

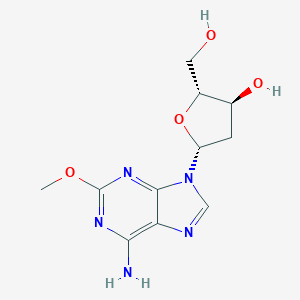

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver through cytochrome P450 (CYP) 3A4-mediated metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The efflux of this compound is regulated by ABCC4 and ABCC6 transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dasatinib metabolite M6 is formed through the oxidative metabolism of Dasatinib. The primary enzyme responsible for this transformation is a cytosolic oxidoreductase . The synthetic route involves the oxidation of Dasatinib, leading to the formation of the carboxylic acid group in the metabolite M6 .

Industrial Production Methods: Industrial production of Dasatinib metabolite M6 is not typically performed as it is a metabolite formed in vivo. for research purposes, it can be synthesized using controlled oxidative reactions in a laboratory setting .

Chemical Reactions Analysis

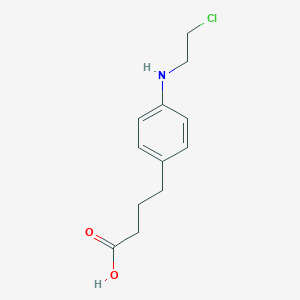

Types of Reactions: Dasatinib metabolite M6 primarily undergoes oxidative reactions. The formation of this metabolite involves the oxidation of Dasatinib to introduce a carboxylic acid group .

Common Reagents and Conditions: The common reagents used in the oxidative reactions to form Dasatinib metabolite M6 include oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions .

Major Products Formed: The major product formed from the oxidation of Dasatinib is Dasatinib metabolite M6, which contains a carboxylic acid group .

Comparison with Similar Compounds

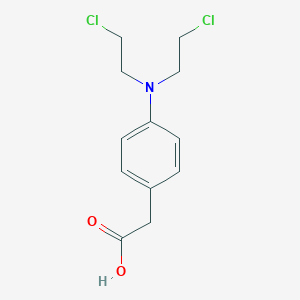

Similar Compounds: Similar compounds to Dasatinib metabolite M6 include other metabolites of Dasatinib such as M4 (N-dealkylated), M5 (N-oxide), M20, and M24 (hydroxylated metabolites) .

Uniqueness: Dasatinib metabolite M6 is unique due to its specific oxidative transformation leading to the formation of a carboxylic acid group. This distinguishes it from other metabolites of Dasatinib, which undergo different types of metabolic transformations .

properties

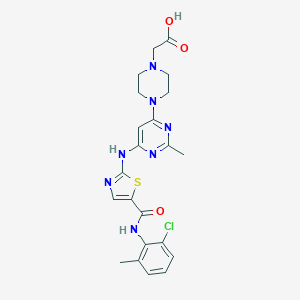

IUPAC Name |

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCDXJFWSYUNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474430 | |

| Record name | Dasatinib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910297-53-9 | |

| Record name | 2-(4-(6-((5-((2-Chloro-6-methyl-phenyl)carbamoyl)thiazol-2-yl)amino)-2-methyl-pyrimidin-4-yl)piperazin-1-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(6-((5-((2-CHLORO-6-METHYL-PHENYL)CARBAMOYL)THIAZOL-2-YL)AMINO)-2-METHYL-PYRIMIDIN-4-YL)PIPERAZIN-1-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83FL89EU88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

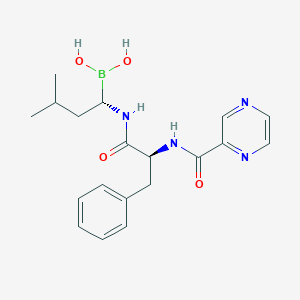

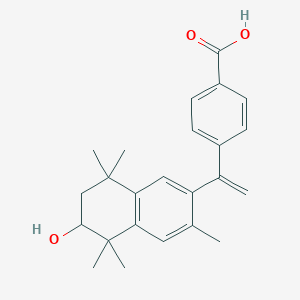

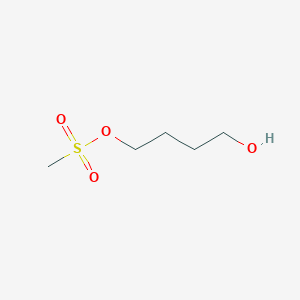

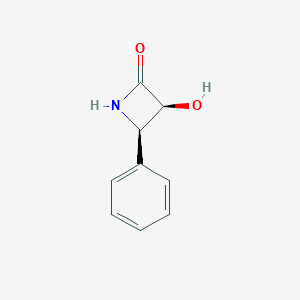

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)

![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)